2H-Pyran-2-one, 4-ethenyltetrahydro-

Description

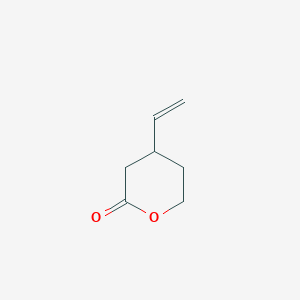

2H-Pyran-2-one is a six-membered heterocyclic compound featuring a lactone (cyclic ester) structure with a carbonyl group at position 2 and one double bond in the ring. The compound "2H-Pyran-2-one, 4-ethenyltetrahydro-" is a partially saturated derivative where the ring is hydrogenated (tetrahydro) and substituted with an ethenyl (vinyl) group at position 4. This structural modification significantly impacts its chemical reactivity, physical properties, and biological activity compared to the fully aromatic 2H-pyran-2-one core .

For instance, tetrahydro derivatives of 2H-pyran-2-one are often explored for their stability and diverse pharmacological applications, such as antifungal and anticancer properties .

Properties

CAS No. |

89030-33-1 |

|---|---|

Molecular Formula |

C7H10O2 |

Molecular Weight |

126.15 g/mol |

IUPAC Name |

4-ethenyloxan-2-one |

InChI |

InChI=1S/C7H10O2/c1-2-6-3-4-9-7(8)5-6/h2,6H,1,3-5H2 |

InChI Key |

DPTJFTFDPACGGJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1CCOC(=O)C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Differences Among 2H-Pyran-2-one Derivatives

Key Observations:

Substituent Position :

- Substituents at position 6 (e.g., 6-propyl, 6-heptyl) are common in fungal metabolites like those from Trichoderma and Fusarium, where they exhibit antifungal or mycotoxic properties . In contrast, the 4-ethenyl substitution in the target compound may alter electronic effects in the ring, influencing reactivity.

- Ethyl or methyl groups at positions 4 or 5 (e.g., tetrahydro-4-methyl, 5-ethyltetrahydro) reduce ring strain and enhance hydrophobicity, affecting solubility and volatility .

Saturation Level :

- Fully aromatic 2H-pyran-2-ones (e.g., gibepyrones) are more reactive due to conjugation, whereas tetrahydro derivatives (e.g., 4-ethenyltetrahydro) offer improved stability for synthetic applications .

Functional Groups :

- Hydroxy or methoxy groups (e.g., 4-hydroxypropyl in Fusarium metabolites) increase polarity, impacting bioavailability . The ethenyl group in the target compound may facilitate polymerization or addition reactions.

Table 2: Bioactivity Comparison of 2H-Pyran-2-one Derivatives

- However, analogs with alkyl or unsaturated side chains (e.g., 6-pentyl) demonstrate antifungal activity, suggesting that the ethenyl group could similarly interact with biological targets .

- Aromatic derivatives like 4-hydroxy-2H-pyran-2-ones are potent HIV protease inhibitors, whereas tetrahydro versions may offer reduced toxicity due to lower reactivity .

Physical and Thermodynamic Properties

- LogP and Solubility :

Tetrahydro derivatives generally exhibit higher logP values (e.g., tetrahydro-6-propyl: logP ~0.957) compared to aromatic analogs, indicating greater lipophilicity . The 4-ethenyl group’s planar structure may slightly lower logP relative to bulkier alkyl substituents. - Vapor Pressure : For tetrahydro-6-propyl-2H-pyran-2-one, vapor pressure increases with temperature (0.01 kPa at 318.10 K to 0.13 kPa at 353.10 K) . The ethenyl group’s polarity may reduce volatility compared to alkyl-substituted analogs.

Q & A

Q. What are the standard synthetic routes for 4-ethenyltetrahydro-2H-pyran-2-one?

- Methodological Answer : The compound is typically synthesized via cyclization reactions or multi-component protocols. For example, four-component reactions involving arylamines, acetylenedicarboxylates, aldehydes, and cyclic diketones can yield dihydro-2H-pyrans under optimized conditions (e.g., reflux in ethanol with catalytic acetic acid) . Alternative routes include lactonization of hydroxy acids or ring-opening/closure strategies using vinyl ethers. Reaction conditions (solvent polarity, temperature) significantly influence yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions and stereochemistry. For example, vinyl protons resonate at δ 5.0–6.0 ppm, while lactone carbonyls appear near δ 170 ppm .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) confirms molecular weight (e.g., m/z 128 for CHO) and fragmentation patterns .

- Infrared (IR) : Lactone carbonyl stretches (~1750 cm) and vinyl C-H stretches (~3100 cm) are diagnostic .

Q. What are the primary safety considerations when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to prevent eye/skin contact (GHS Category 1 eye irritation) .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid water to prevent hydrolysis .

- Storage : Store in airtight containers under nitrogen to minimize oxidation, with temperatures below 25°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Discrepancies in retention indices (e.g., GC data showing 1108 vs. 1115 RI) arise from column type (DB-5 vs. HP-5 MS) or temperature programs . To resolve:

- Use complementary techniques : Pair GC-MS with 2D NMR (e.g., HSQC, COSY) to cross-validate stereochemistry .

- Standardize conditions: Employ internal standards (e.g., n-alkanes) and document oven ramp rates (e.g., 5°C/min) .

Q. What strategies are employed to achieve regioselectivity in the derivatization of this compound?

- Methodological Answer :

- Protecting Groups : Temporarily block the lactone oxygen with silyl ethers (e.g., TMSCl) to direct substitutions to the vinyl group .

- Catalytic Control : Use Pd-catalyzed cross-coupling (e.g., Heck reaction) to functionalize the ethenyl group selectively .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the α-position of the lactone .

Q. How does the compound's stereochemistry influence its reactivity in catalytic hydrogenation?

- Methodological Answer : The tetrahydro-pyran ring’s chair conformation affects hydrogenation outcomes:

- Axial vs. Equatorial Substituents : Axial vinyl groups undergo slower hydrogenation due to steric hindrance from ring oxygen .

- Catalyst Choice : PtO selectively reduces the lactone carbonyl to a hemiacetal, while Pd/C targets the ethenyl group .

- Pressure Effects : High-pressure H (50 psi) improves diastereoselectivity (>90% cis addition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.